molecular formula C23H28N2O7 B266660 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266660
M. Wt: 444.5 g/mol
InChI Key: OMHARKUCFOZULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHF-TMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects through several mechanisms, including the inhibition of protein kinase C, the activation of AMP-activated protein kinase, and the modulation of oxidative stress. These mechanisms ultimately lead to the inhibition of cancer cell growth, the reduction of beta-amyloid plaques, and the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways. These effects are believed to be responsible for the compound's potential therapeutic benefits in cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high potency, its selectivity for cancer cells, and its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic properties, and the evaluation of its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the compound's precise mechanism of action and to explore its potential use in combination with other drugs.

Synthesis Methods

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process involving the reaction of 2,5-dimethoxyphenylacetonitrile with 2-methylfuran-5-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent reaction with 1-(dimethylamino)ethyl-2-chloride hydrochloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to protect dopaminergic neurons from oxidative stress.

properties

Product Name

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O7/c1-13-7-8-15(32-13)20(26)18-19(25(10-9-24(2)3)23(28)21(18)27)14-11-16(29-4)22(31-6)17(12-14)30-5/h7-8,11-12,19,27H,9-10H2,1-6H3

InChI Key

OMHARKUCFOZULB-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN(C)C)O

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CC[NH+](C)C)[O-]

Origin of Product

United States

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